molecular formula C9H13FN2 B6204577 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine CAS No. 1251038-73-9

1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine

Cat. No.: B6204577
CAS No.: 1251038-73-9
M. Wt: 168.21 g/mol
InChI Key: DCTZYGXPPWRBAF-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom at the 5-position and an amine group at the 1-position of a 2-methylpropan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated pyridine precursors, which can be synthesized through various fluorination reactions, such as the Balz-Schiemann reaction . The subsequent steps involve nucleophilic substitution reactions to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must ensure high purity and yield, often requiring multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while nucleophilic substitution of the fluorine atom can introduce various functional groups into the pyridine ring.

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in modulation of enzyme activity, receptor binding, or other biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    2-Fluoropyridine: Similar structure but with the fluorine atom at the 2-position.

    3-Fluoropyridine: Fluorine atom at the 3-position.

    4-Fluoropyridine: Fluorine atom at the 4-position.

Uniqueness: 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is unique due to the specific positioning of the fluorine atom and the amine group, which can significantly influence its chemical properties and reactivity compared to other fluoropyridine derivatives .

Properties

CAS No.

1251038-73-9

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H13FN2/c1-6(2)9(11)7-3-8(10)5-12-4-7/h3-6,9H,11H2,1-2H3

InChI Key

DCTZYGXPPWRBAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CN=C1)F)N

Purity

95

Origin of Product

United States

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